molecular formula C6H7Cl2N B1597142 4-Chloro-2-methylpyridine hydrochloride CAS No. 41753-34-8

4-Chloro-2-methylpyridine hydrochloride

Cat. No.: B1597142
CAS No.: 41753-34-8
M. Wt: 164.03 g/mol
InChI Key: GEFCQVXTSKQUPS-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyridine hydrochloride is an organic compound with the molecular formula C6H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylpyridine hydrochloride typically involves the chlorination of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes. The continuous flow process involves passing 2-methylpyridine and chlorine gas through a reactor packed with a suitable catalyst, followed by the isolation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylpyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for the reduction of the pyridine ring.

Major Products Formed

    Substitution Reactions: Products include 4-amino-2-methylpyridine, 4-thio-2-methylpyridine, and 4-alkoxy-2-methylpyridine.

    Oxidation Reactions: Products include 4-chloro-2-pyridinecarboxaldehyde and 4-chloro-2-pyridinecarboxylic acid.

    Reduction Reactions: Products include 4-chloro-2-methylpiperidine.

Scientific Research Applications

4-Chloro-2-methylpyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylpyridine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyridine hydrochloride
  • 4-Chloro-3-methylpyridine hydrochloride
  • 4-Chloro-2-ethylpyridine hydrochloride

Comparison

4-Chloro-2-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN.ClH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFCQVXTSKQUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376502
Record name 4-chloro-2-methylpyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41753-34-8
Record name 4-chloro-2-methylpyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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